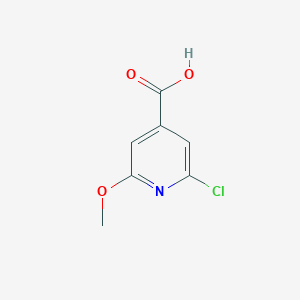

2-Chloro-1-(3-chlorophenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

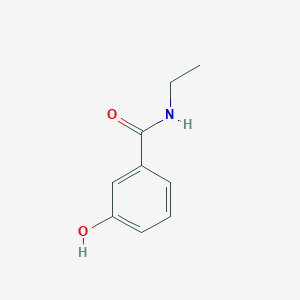

The compound "2-Chloro-1-(3-chlorophenyl)propan-1-one" is a chalcone derivative characterized by the presence of chloro-substituted phenyl groups attached to a propenone group. Chalcones are known for their biological activities and are of interest in various fields of research, including materials science and pharmacology. The compound has a structure that includes a 3-chlorophenyl and a 4-chlorophenyl group at opposite ends of the propenone group, which is the biologically active region of the molecule .

Synthesis Analysis

The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde with an acetophenone to form a chalcone. For example, the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one was achieved through this method . Similarly, other related compounds have been synthesized using variations of this reaction, employing different aldehydes and ketones to introduce various substituents on the phenyl rings .

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often elucidated using single-crystal X-ray diffraction (XRD) techniques. For instance, the crystal structure of a related compound, (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, was determined to crystallize in the monoclinic system with a dihedral angle of 46.7° between the two chloro-substituted benzene rings . The angles between the mean plane of the prop-2-en-1-one group and the mean planes of the 3-chlorophenyl and 4-chlorophenyl rings were also measured . These structural details are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chalcones undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system in their structure. They can participate in cyclization reactions, nucleophilic additions, and serve as precursors for the synthesis of heterocyclic compounds. The reactivity of the molecule can be influenced by the presence of electron-withdrawing or electron-donating substituents on the phenyl rings, as seen in the various compounds studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of chloro substituents affects the electron distribution within the molecule, which can be studied using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) . The optical properties, such as UV-visible absorption and refractive index, are also important characteristics that have been measured for these compounds . Additionally, the nonlinear optical (NLO) properties and hyperpolarizability of these molecules have been investigated, indicating their potential application in optical materials .

Applications De Recherche Scientifique

Environmental Contamination and Effects

Chlorophenols, including compounds similar to 2-Chloro-1-(3-chlorophenyl)propan-1-one, are identified as contaminants that can have moderate to considerable toxic effects on mammalian and aquatic life. These compounds can show persistence in the environment under certain conditions, although their bioaccumulation potential is generally low. The environmental contamination by chlorophenols, their persistence, and potential toxic effects are critical areas of research, emphasizing the need for effective degradation mechanisms to mitigate their impact (Krijgsheld & Gen, 1986).

Degradation Mechanisms

Research on the degradation of chlorophenols, including those structurally related to 2-Chloro-1-(3-chlorophenyl)propan-1-one, has explored various methods, such as the use of doped TiO2 under visible light irradiation. These studies are vital for developing efficient degradation technologies that can minimize the environmental persistence and toxic effects of chlorophenols. The ability to achieve significant removal of these compounds highlights the potential of advanced oxidative processes in environmental remediation (Lin et al., 2021).

Potential Risks and Toxicology

The presence of chlorophenols in municipal solid waste incineration and their role as precursors to more harmful compounds, such as dioxins, underscore the importance of understanding their formation, persistence, and transformation pathways. Research in this area helps in assessing the potential risks associated with chlorophenol contamination and the development of strategies to control or eliminate their emission (Peng et al., 2016).

Propriétés

IUPAC Name |

2-chloro-1-(3-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIOMKNHDYJAFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477899 |

Source

|

| Record name | 2-Chloro-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-chlorophenyl)propan-1-one | |

CAS RN |

34841-41-3 |

Source

|

| Record name | 2-Chloro-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.